Spiro[fluorene-9,9'-xanthen]-2-yl-diphenyl phosphine oxide
Description
Spiro[fluorene-9,9'-xanthen]-2-yl-diphenyl phosphine oxide (hereafter referred to by its full IUPAC name) is a spirocyclic compound featuring a fluorene-xanthene hybrid core substituted with a diphenylphosphine oxide (DPPO) group at the 2-position. Its highly twisted molecular architecture enhances rigidity, resulting in a glass transition temperature (Tg) exceeding 180°C, which ensures excellent morphological stability in optoelectronic applications . Synthesized via lithiation and phosphorylation reactions , this compound is widely employed as a host material in blue phosphorescent organic light-emitting diodes (PhOLEDs), where it is blended with hole- or electron-transporting materials like TAPC, TPBi, and TCTA to achieve high efficiency .
Key properties include:
Properties
Molecular Formula |
C37H25O2P |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
2-diphenylphosphorylspiro[fluorene-9,9'-xanthene] |
InChI |
InChI=1S/C37H25O2P/c38-40(26-13-3-1-4-14-26,27-15-5-2-6-16-27)28-23-24-30-29-17-7-8-18-31(29)37(34(30)25-28)32-19-9-11-21-35(32)39-36-22-12-10-20-33(36)37/h1-25H |
InChI Key |
QTDLDVQCRSLBCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7OC8=CC=CC=C68 |
Origin of Product |
United States |
Preparation Methods
One-Pot Acid-Catalyzed Condensation
In this approach, equimolar quantities of 9-fluorenone and resorcinol are refluxed in toluene using p-toluenesulfonic acid (p-TsOH) as a catalyst. The reaction proceeds via Friedel-Crafts alkylation, forming the spirocyclic structure through intramolecular cyclization (Fig. 1). Key advantages include:
- Catalyst efficiency : p-TsOH (10 mol%) avoids metallic residues, critical for electronic applications.
- Substrate versatility : Electron-deficient 9-fluorenones (e.g., halogenated or ester-substituted) yield 80–86%, while electron-rich analogs (e.g., alkyl or phenyl) achieve 72–78%.
- Reaction time : 6–10 hours under reflux, depending on substituents.
Table 1: Optimization of SFX Core Synthesis
| 9-Fluorenone Substituent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Cl (3b) | p-TsOH | 6 | 86 |
| Br (3d) | p-TsOH | 6 | 81 |
| COOMe (3k) | p-TsOH | 6 | 83 |
| t-Bu (3j) | p-TsOH | 10 | 73 |
Post-synthesis purification involves silica gel chromatography (petroleum ether/EtOAc, 3:1) and recrystallization from ethanol.
Introduction of the Diphenylphosphine Oxide Group
Phosphorylation of the SFX core at the 2-position is achieved through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.
SNAr with Diphenylphosphine Oxide
Halogenated SFX derivatives (e.g., 2-bromo-SFX) react with diphenylphosphine oxide (DPPO, CAS 4559-70-0) in the presence of a strong base. For example:
Suzuki-Miyaura Coupling
A more efficient method employs palladium-catalyzed coupling between 2-boronic ester-SFX and bromodiphenylphosphine oxide:
- Catalyst system : Pd(PPh3)4 (5 mol%), K2CO3, in toluene/water (3:1) at 90°C.
- Advantages : Higher regioselectivity and milder conditions compared to SNAr.
- Yield : 82–85% with >99% purity.
Table 2: Phosphorylation Methods Comparison
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| SNAr | KOtBu, DMSO, 120°C | 70–75 | 95–98 |
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, 90°C | 82–85 | >99 |
Advanced Functionalization and Purification
Post-Synthetic Modifications
Chemical Reactions Analysis
Types of Reactions
Spiro[fluorene-9,9’-xanthen]-2-yl-diphenyl phosphine oxide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: This reaction is less common but can be used to alter the compound’s structure.
Substitution: This is a common reaction where different functional groups can be introduced to the compound.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Various halogenated compounds and catalysts are employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphine oxide derivatives, while substitution reactions can introduce various functional groups to the compound .
Scientific Research Applications
Applications Overview
-
Organic Photovoltaics
- Spiro[fluorene-9,9'-xanthen]-2-yl-diphenyl phosphine oxide has been utilized as a hole transporting material (HTM) in perovskite solar cells. Research indicates that devices using this compound exhibit power conversion efficiencies (PCEs) significantly higher than conventional materials. For instance, HTMs derived from this compound have shown PCEs up to 17.7% with improved stability compared to benchmark materials like spiro-OMeTAD .
-
Light Emitting Diodes (LEDs)
- The compound serves as a host material in thermally activated delayed fluorescence (TADF) diodes. Its twisted molecular structure enhances the efficiency of full-color TADF diodes, achieving external quantum efficiencies of up to 22.5% for yellow emissions and nearly 100% internal quantum efficiency for white-emitting devices . This makes it a promising candidate for high-efficiency OLED applications.
-
Aggregation-Induced Emission (AIE)
- Recent studies have highlighted the AIE properties of this compound derivatives. These materials exhibit strong luminescence in aggregate states, making them suitable for applications in solid-state lighting and bio-imaging . The incorporation of this compound into luminescent materials has demonstrated mechano-responsive features, which can be useful in sensors and smart materials .
- Electronics and Photonics
Case Study 1: Perovskite Solar Cells
A study on spiro[fluorene-9,9'-xanthen]-based HTMs revealed that devices using these materials not only achieved higher efficiencies but also retained 90% of their initial performance after prolonged exposure to ambient conditions over 2000 hours. This stability is crucial for commercial applications where longevity and reliability are paramount .
Case Study 2: Thermally Activated Delayed Fluorescence Diodes
The application of this compound in TADF diodes showcased its potential in producing high-quality light emission with minimal energy loss. The asymmetric configuration of the molecule contributes to its outstanding performance in full-color emission systems, paving the way for advancements in display technologies .
Mechanism of Action
The mechanism by which Spiro[fluorene-9,9’-xanthen]-2-yl-diphenyl phosphine oxide exerts its effects is primarily through its interaction with electronic materials. The compound’s structure allows it to efficiently transport electrons, making it an excellent candidate for use in OLEDs. The molecular targets and pathways involved include the interaction with donor polymers such as P3HT and PTB7, which are commonly used in optoelectronic devices .
Comparison with Similar Compounds
Structural Variations and Thermal Stability
The compound is compared to other spiro-based phosphine oxide derivatives, emphasizing differences in spiro core composition, DPPO substitution patterns, and thermal properties:
Key Observations :
Electrochemical and Electronic Properties
The DPPO group’s electron-withdrawing nature modulates HOMO/LUMO levels and redox behavior:
Key Observations :
Device Performance in OLEDs
Performance metrics highlight the compound’s advantages as a host material:
Key Observations :
Biological Activity
Spiro[fluorene-9,9'-xanthen]-2-yl-diphenyl phosphine oxide is a compound that has garnered attention due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a spiro structure that combines a fluorene unit with a xanthenyl moiety, along with a diphenyl phosphine oxide group. This unique arrangement contributes to its electronic properties and reactivity, making it a candidate for various biological applications.
Mechanisms of Biological Activity
- Antioxidant Activity : Studies have indicated that spiro compounds often exhibit significant antioxidant properties. The presence of the diphenyl phosphine oxide moiety can enhance the electron-donating ability, thereby neutralizing free radicals and reducing oxidative stress in biological systems.
- Cell Signaling Modulation : The compound may influence cell signaling pathways. For instance, phosphine oxides are known to interact with various receptors and enzymes, potentially modulating pathways related to inflammation and cell proliferation.
- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against specific bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antioxidant Studies : A study published in MDPI reported that spiro compounds similar to this compound showed a notable capacity to scavenge DPPH radicals, indicating strong antioxidant potential .
- Antimicrobial Efficacy : Research conducted by Yonggyun Kim et al. highlighted the compound's effectiveness against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
- Cancer Research : Investigations into the cytotoxic effects on cancer cells revealed that the compound could induce apoptosis via mitochondrial pathways, as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases .
Q & A
Q. What are the key considerations for synthesizing Spiro[fluorene-9,9'-xanthen]-2-yl-diphenyl phosphine oxide with high purity?
The synthesis requires precise control of reaction conditions, including inert atmospheres (to prevent oxidation) and moisture-free solvents. A two-step process is common:
Core spiro structure formation : Fluorene and xanthene units are fused via a spiro carbon bridge using palladium-catalyzed cross-coupling reactions .
Phosphine oxide functionalization : Diphenylphosphine oxide groups are introduced via Suzuki-Miyaura coupling or Ullmann reactions, with NaOt-Bu as a base and toluene as the solvent .
Critical parameters : Temperature (110–120°C), reaction time (12–24 hours), and catalyst loading (1–2 mol% Pd) to minimize side products .
Q. How do researchers characterize the electronic properties of this compound for OLED applications?
Key characterization methods include:
- Cyclic voltammetry (CV) : Determines HOMO (-6.52 eV) and LUMO (-2.47 eV) levels, critical for charge transport in OLEDs .
- UV-Vis spectroscopy : Identifies absorption peaks (e.g., 228, 279, 308 nm in CH₂Cl₂), correlating with π→π* transitions in the spiro-conjugated system .
- Density functional theory (DFT) : Models electronic delocalization and the influence of phosphine oxide substituents on frontier orbitals .
Advanced Research Questions
Q. How does the position of phosphine oxide substituents affect the compound’s performance as a universal host in RGB PhOLEDs?
Phosphine oxide groups at C2/C7 (para positions) lower the LUMO (-2.47 eV) via strong inductive effects, enhancing electron transport in blue devices. In contrast, C3/C6 (meta positions) reduce electronic coupling, raising the LUMO (-2.18 eV), which is better suited for green/red PhOLEDs . Case study : A C2-substituted derivative achieved a 20% external quantum efficiency (EQE) in blue PhOLEDs, while a C3-substituted variant showed improved stability in red devices due to reduced exciton-polaron quenching .
Q. What methodologies resolve contradictions in reported photoluminescence quantum yields (PLQY) for this compound?
Discrepancies in PLQY (28–48%) arise from aggregation-induced emission (AIE) behavior. To standardize measurements:
- Use solid-state PLQY with integrating spheres for thin films.
- Compare solution vs. film data : AIE-active derivatives show PLQY increases from <10% (solution) to >40% (film) due to restricted intramolecular motion .
- Control morphology : Thermal annealing (150°C, 10 min) reduces defects, enhancing PLQY by 15% .
Q. How can researchers optimize this compound for low-voltage operation in single-layer PhOLEDs?
Strategies :
- Blend with bipolar transporters : Mixing with TAPC (hole-transport) and TPBi (electron-transport) materials reduces turn-on voltage to 2.8 V .
- Doping with Ir(ppy)₃ : A 10 wt% dopant concentration balances charge injection and triplet exciton confinement, achieving 100 cd/m² at 3.2 V .
- Interface engineering : Use MoO₃ anode interlayers to lower hole-injection barriers by 0.3 eV .
Methodological Challenges in Data Interpretation
Q. How do researchers analyze conflicting thermal stability data between TGA and DSC results?
- TGA : Reports decomposition onset at 380°C , attributed to phosphine oxide bond cleavage .
- DSC : Shows a glass transition (Tg) at 145°C , indicating amorphous morphology .
Resolution : Cross-validate with X-ray crystallography to confirm molecular rigidity and identify weak points (e.g., spiro carbon-oxygen bonds) .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Quality control : Use HPLC-MS to monitor intermediate spiro[fluorene-xanthene] cores (retention time: 8.2 min) .
- Standardize purification : Sequential Soxhlet extraction (hexane → ethyl acetate) removes unreacted diphenylphosphine oxide residues .
- Statistical DoE : Apply response surface methodology (RSM) to optimize catalyst (Pd(OAc)₂) and ligand (XPhos) ratios .
Frontier Research Directions
Q. Can this compound enable triplet-triplet annihilation (TTA) upconversion in deep-blue OLEDs?
Preliminary studies show TTA efficiency of 12% when paired with a rubrene sensitizer. Challenges include:
Q. How does substituent engineering (e.g., sulfonyl vs. phosphine oxide) alter charge balance in devices?
- Phosphine oxide : Dominates electron transport (μₑ ~10⁻⁴ cm²/Vs) due to strong electron-withdrawing effects .
- Sulfonyl groups : Improve hole injection (μₕ ~10⁻⁵ cm²/Vs) but reduce thermal stability (Tg drops to 120°C) .
Trade-off : Hybrid systems (e.g., SFX-2,7-DPPO) balance μₑ/μₕ ratios (1:0.8) for reduced efficiency roll-off .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
